Toladryl
Overview
Description
Toladryl, also known as 4-Methyldiphenhydramine, is a derivative of Diphenhydramine. It is an antihistamine and anticholinergic compound capable of penetrating the blood-brain barrier and possessing oral activity. This compound is known for its ability to provide protection against lethal doses of histamine in guinea pigs, with fewer and milder side effects compared to Diphenhydramine .
Mechanism of Action
Target of Action
Toladryl, also known as N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine , is a biochemical used in proteomics research The primary targets of this compound are yet to be identified
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about how this compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
Toladryl interacts with enzymes and proteins in the body to exert its effects. The anticholinergic activity of this compound is approximately one-tenth that of Diphenhydramine . Its protective effect against lethal doses of histamine in guinea pigs is 2 to 4 times that of Diphenhydramine .
Cellular Effects
This compound has various effects on cells. At higher doses, it may cause central nervous system symptoms such as insomnia, agitation, and disorientation . The side effects of this compound are fewer and milder than those of Diphenhydramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toladryl can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of N,N-dimethyl-2-(4-methylphenyl)phenylmethoxyethanamine with suitable reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The process is designed to ensure consistent quality and high throughput. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Toladryl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted this compound compounds .
Scientific Research Applications
Toladryl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on histamine receptors and its potential use in allergic disease research.
Comparison with Similar Compounds
Toladryl is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Diphenhydramine: this compound has a similar antihistamine effect but with fewer side effects.
Orphenadrine: Another derivative with similar anticholinergic properties.
Promethazine: Shares antihistamine properties but differs in its chemical structure and side effect profile.
This compound stands out due to its ability to penetrate the blood-brain barrier and its balanced profile of efficacy and side effects.
Properties
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUYQWIDNIAHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903322 | |
Record name | 2-((p-Methyl-alpha-phenylbenzyl)oxy)ethyl(dimethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19804-27-4 | |
Record name | 4-Methyldiphenhydramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19804-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methyldiphenhydramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019804274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((p-Methyl-alpha-phenylbenzyl)oxy)ethyl(dimethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(p-methyl-α-phenylbenzyl)oxy]ethyl(dimethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLDIPHENHYDRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9633413CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of Toladryl and its analogs like diphenhydramine?
A1: While the provided research paper [] doesn't delve deep into the specific pharmacological activities of each compound, it highlights the investigation of diphenhydramine and its methylated analogs, including this compound (4-methyldiphenhydramine). The study aimed to understand how structural modifications, specifically methylation at different positions on the diphenylmethane backbone, influenced the compounds' activities. This exploration of structural variations and their potential impact on biological effects forms the basis for understanding the SAR of these compounds. Further research is needed to elucidate the specific pharmacological properties, potencies, and selectivities of this compound and its analogs.
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